Angiogenin (108-123) (CAS: 112173-48-5) is a highly specific 16-amino-acid C-terminal peptide fragment (ENGLPVHLDQSIFRRP) of human angiogenin (ANG). Unlike broad-spectrum angiogenesis inhibitors that target VEGF or kinase pathways, this peptide functions as a direct competitive antagonist of full-length angiogenin. It specifically binds to the active site and actin-binding domains of ANG, decoupling its ribonucleolytic activity from its angiogenic signaling. For procurement professionals and researchers, Angiogenin (108-123) represents a highly processable, chemically defined alternative to monoclonal antibodies or crude inhibitors, offering lot-to-lot reproducibility and deep mechanistic precision in angiogenesis and oncology models [1].
Substituting Angiogenin (108-123) with closely related truncated fragments, such as Angiogenin (108-122), or with broad-spectrum ribonuclease inhibitors (e.g., placental RNase inhibitor) compromises experimental integrity. The terminal Pro123 residue in the 108-123 sequence is structurally essential for recognizing and occupying the peripheral binding subsites of the angiogenin protein [1]. Truncation of this single residue drastically reduces the peptide's competitive affinity for polymeric RNA substrates and its ability to disrupt ANG-actin complexes [2]. Furthermore, unlike large monoclonal antibodies which suffer from poor tissue penetration and high batch-to-batch variability, this synthetic 16-mer peptide ensures consistent stoichiometric inhibition and superior tissue distribution in in vivo models.
Angiogenin (108-123) acts as a direct competitive inhibitor of full-length angiogenin's enzymatic function. Kinetic assays using transfer RNA (tRNA) as a substrate demonstrate that the 108-123 fragment achieves a defined apparent inhibition constant (Ki) of 278 μM [1]. In contrast, non-specific control peptides or scrambled sequences fail to achieve meaningful competitive inhibition at comparable concentrations. This quantitative metric allows researchers to precisely titrate the peptide to block RNase-dependent angiogenesis without introducing off-target cytotoxicity.
| Evidence Dimension | Apparent Inhibition Constant (Ki) against ANG ribonucleolytic activity |
| Target Compound Data | Ki = 278 μM |
| Comparator Or Baseline | Scrambled peptide controls (No significant inhibition) |
| Quantified Difference | Specific, concentration-dependent competitive inhibition vs. baseline |
| Conditions | tRNA substrate cleavage assay |
Provides a quantifiable, titratable metric for researchers needing to precisely block angiogenin's enzymatic function in vitro.
In the standard chick chorioallantoic membrane (CAM) assay, full-length angiogenin potently induces the formation of new blood vessels. Co-administration of Angiogenin (108-123) significantly and quantitatively decreases this neovascularization [1]. Compared to baseline angiogenin-induced vessel growth, the introduction of the 108-123 peptide disrupts endothelial tube formation and cellular survival pathways, effectively neutralizing the angiogenic response. This proves its efficacy as an in vivo antagonist, distinguishing it from in vitro-only binding agents.
| Evidence Dimension | In vivo angiogenesis (CAM assay) |
| Target Compound Data | Significant suppression of vessel formation |
| Comparator Or Baseline | Full-length Angiogenin (ANG) alone (Potent induction of neovascularization) |
| Quantified Difference | Neutralization of ANG-induced neovascularization |
| Conditions | Chick chorioallantoic membrane (CAM) model |
Validates the peptide's utility as a functional in vivo antagonist for oncology and vascular research procurement.
The exact 16-amino-acid sequence of Angiogenin (108-123) is critical for its full antagonistic properties. The sequence contains key residues—specifically Arg121, Arg122, and Pro123—that are fundamentally required to block the peripheral binding subsites of the parent molecule [1]. Procurement of the truncated Angiogenin (108-122) fragment, which lacks the terminal proline, results in suboptimal binding to the active site[2]. The complete 108-123 sequence ensures maximal steric hindrance and competitive displacement of natural RNA substrates.
| Evidence Dimension | Receptor/Substrate Subsite Binding Integrity |
| Target Compound Data | Full occupation of peripheral binding subsites (via Pro123) |
| Comparator Or Baseline | Angiogenin (108-122) (Lacking Pro123) |
| Quantified Difference | Retention of critical terminal binding interactions vs. loss of subsite occupation |
| Conditions | Structural and kinetic binding analysis |
Justifies the specific procurement of the 108-123 sequence over cheaper or shorter truncated analogs to ensure maximum assay reliability.
Because Angiogenin (108-123) specifically inhibits the RNase-dependent angiogenic pathway, it is the ideal reagent for tumor xenograft studies aiming to decouple ANG signaling from VEGF or kinase-driven angiogenesis. It allows researchers to isolate the specific contribution of angiogenin in breast, colon, and prostate cancer models without the pleiotropic effects of broad-spectrum kinase inhibitors[1].
The peptide is highly suited for in vitro assays measuring endothelial cell motility and basement membrane degradation. By disrupting the ANG-actin complex, Angiogenin (108-123) serves as a precise molecular probe to study the cytoskeletal dynamics required for endothelial tube formation, offering superior lot-to-lot consistency compared to neutralizing antibodies [2].
As a chemically defined, low-molecular-weight antagonist, Angiogenin (108-123) acts as a critical benchmark and structural template in the drug discovery pipeline. It is utilized in competitive binding screens to evaluate novel small-molecule angiogenin inhibitors or peptide-drug conjugates, providing a reliable, titratable standard for high-throughput screening environments [1].